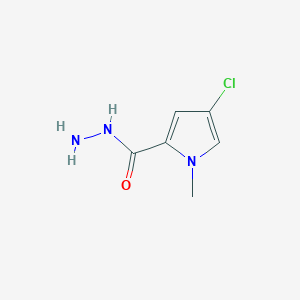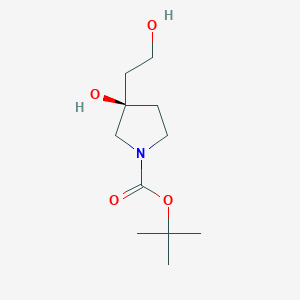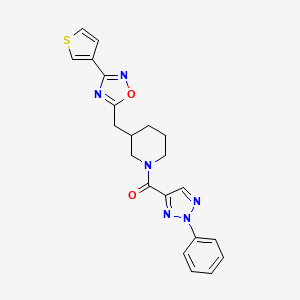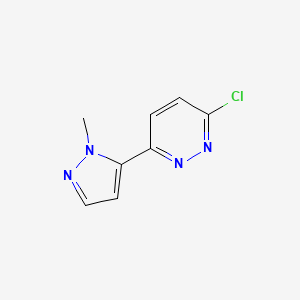
3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine is a heterocyclic compound with a molecular formula of C8H7ClN4 and a molecular weight of 194.62 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a chloro group at the 3-position and a 1-methyl-1H-pyrazol-5-yl group at the 6-position. It is commonly used in various scientific research applications due to its unique chemical properties.
作用机制
Target of Action
It has been found that similar compounds have been used in the synthesis of ruthenium (ii) complexes, which interact with calf thymus dna (ct-dna) and glutathione .
Mode of Action
Related compounds have been observed to interact moderately with ct-dna, with binding constants in the order of 10^4 m^-1 . These complexes bind to glutathione, forming GSH-adducts through S coordination by replacement of a halide .
Biochemical Pathways
The interaction with ct-dna and glutathione suggests potential involvement in dna-related processes and antioxidant pathways .
Result of Action
Related compounds have shown some activity against the mcf-7 breast cancer cells . The exact effects of 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine at the molecular and cellular level require further investigation.
Action Environment
The stability of related compounds in pbs buffer or dmso over 24 hours has been confirmed , suggesting potential stability in various biological environments.
生化分析
Biochemical Properties
It has been used in the synthesis of organometallic η6-arene ruthenium(II) complexes . These complexes interact moderately with calf thymus DNA (CT-DNA) and bind to glutathione forming GSH-adducts through S coordination by replacement of a halide .
Cellular Effects
The organometallic complexes synthesized using this compound have shown some activity against the MCF-7 breast cancer cells .
Molecular Mechanism
The organometallic complexes synthesized using this compound bind to glutathione forming GSH-adducts through S coordination by replacement of a halide .
Temporal Effects in Laboratory Settings
The organometallic complexes synthesized using this compound have shown good solvolysis stability over 24 hours .
准备方法
The synthesis of 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine typically involves the reaction of 3-chloropyridazine with 1-methyl-1H-pyrazole under specific conditions. One common method involves the use of a halide-ruthenium (II) dimer with the respective pyrazol-1-ylpyridazine N,N-chelating ligands in acetonitrile at room temperature under a flow of nitrogen . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反应分析
3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Complex Formation: It can form complexes with metals, such as ruthenium, which have been studied for their stability and reactivity.
Common reagents used in these reactions include halide-ruthenium (II) dimers, acetonitrile, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and catalysts.
相似化合物的比较
Similar compounds to 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine include other pyrazolyl-pyridazine derivatives, such as:
- 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- 3-chloro-6-(1H-pyrazol-1-yl)pyridazine
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of the chloro and 1-methyl-1H-pyrazol-5-yl groups in this compound contributes to its distinct properties and applications.
属性
IUPAC Name |
3-chloro-6-(2-methylpyrazol-3-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-13-7(4-5-10-13)6-2-3-8(9)12-11-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKCPZPODQWDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1472021-67-2 |
Source


|
| Record name | 3-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B2757316.png)
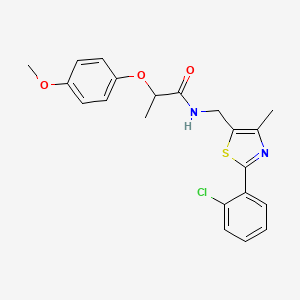
![4-[(2,6-dimethylquinolin-4-yl)amino]benzoic Acid](/img/structure/B2757320.png)
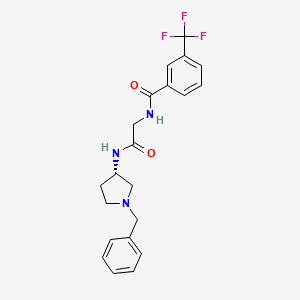
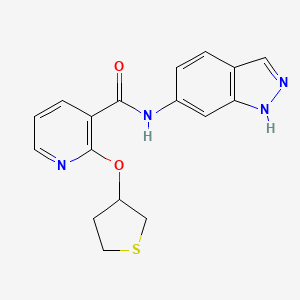
![N-benzyl-2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2757326.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2757327.png)
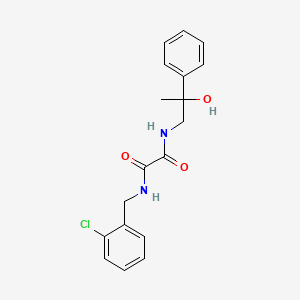
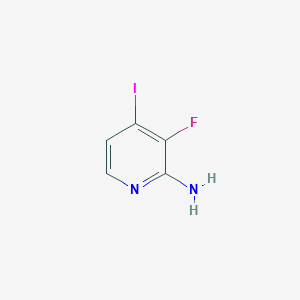
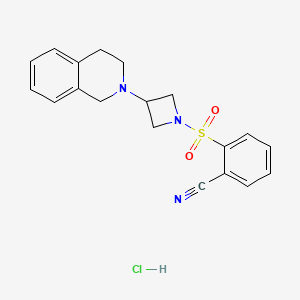
![3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid](/img/structure/B2757333.png)
